5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
“5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic compound that features a pyrazolo[3,4-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the fluorine, methyl, trifluoroethanesulfinyl, and pyridinyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and optimization of reaction parameters to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazolo[3,4-d]pyrimidin-4-one derivatives with different substituents. Examples include:
- 5-[2-chloro-4-methylphenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- 5-[2-fluoro-4-methylphenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
The uniqueness of “5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H13F4N5O2S |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfinyl)phenyl]-2-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13F4N5O2S/c1-11-5-14(20)15(6-16(11)31(30)9-19(21,22)23)27-10-25-17-13(18(27)29)8-28(26-17)12-3-2-4-24-7-12/h2-8,10H,9H2,1H3 |
InChI Key |
PYUUUNDLKQLJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)CC(F)(F)F)N2C=NC3=NN(C=C3C2=O)C4=CN=CC=C4)F |
Origin of Product |
United States |
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